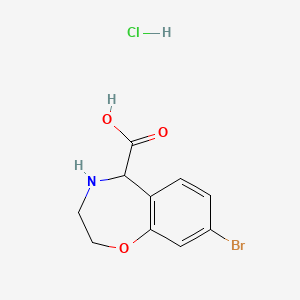

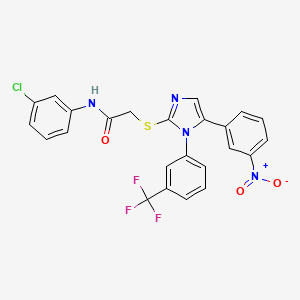

7-羟基-3-(4-甲氧基苯基)-8-(吡咯烷-1-基甲基)-2-(三氟甲基)-4H-色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

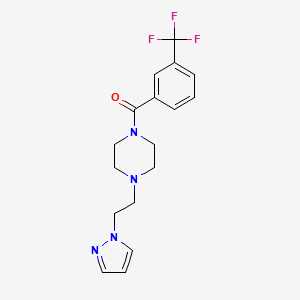

The compound of interest, 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, is a derivative of the chromen-4-one family, which is known for its diverse biological activities. The chromen-4-one core structure is a common motif in various synthetic and natural compounds that exhibit a wide range of pharmacological properties. The presence of substituents such as hydroxy, methoxyphenyl, pyrrolidinylmethyl, and trifluoromethyl groups can significantly influence the chemical behavior and biological activity of these molecules.

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves the formation of the core structure followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides involves condensation reactions, cyclization, and glycosylation steps . Similarly, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones from 7-hydroxy derivatives through reactions with nucleophiles under acidic or basic conditions demonstrates the versatility of hydroxychromen-4-one derivatives to undergo nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the presence of a fused benzopyran ring system. The crystal structure of related compounds, such as 1-(7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione, reveals that the pyrrolidine ring can be planar and rotated with respect to the coumarin moiety, which may affect the overall molecular conformation and intermolecular interactions . The structural features of these compounds can be further elucidated using single-crystal X-ray diffraction, as seen in the study of a triazolobenzoxadiazocine derivative, which provides detailed information on bond lengths, angles, and torsion angles .

Chemical Reactions Analysis

Chromen-4-one derivatives can participate in a variety of chemical reactions. The reactivity can be influenced by the substituents present on the core structure. For example, the reaction of 7-hydroxy derivatives with nucleophiles can lead to the formation of various substituted products, demonstrating the potential for chemical modifications . Additionally, coordination compounds of chromen-4-one derivatives can be synthesized by reacting with metal salts, as shown in the synthesis of complexes with Cu(II) and Zn(II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxy, nitro, and methoxy can affect properties like solubility, melting point, and reactivity. Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can predict vibrational frequencies and molecular electrostatic potential (MEP) maps, which are valuable for understanding the chemical behavior of these compounds . The coordination compounds of chromen-4-one derivatives exhibit specific spectroscopic features and magnetic properties, which are essential for their characterization .

科学研究应用

人体代谢和分布

一项针对 BMS-690514 的代谢和分布的研究,BMS-690514 是一种针对人表皮生长因子和血管内皮生长因子受体的抑制剂,揭示了复杂有机分子在人体中的吸收、代谢和排泄模式。这项研究对于了解新治疗剂的药代动力学特征至关重要,包括其代谢途径和代谢产物的作用。此类研究对于开发治疗非小细胞肺癌和转移性乳腺癌等疾病的疗法至关重要 (Christopher 等人,2010)。

环境暴露和影响

对人血浆中羟基化和甲氧基化多溴二苯醚 (PBDE) 的研究突出了研究环境污染物及其代谢产物的重要性。此类研究提供了有关人类接触环境毒素及其潜在内分泌干扰效应的关键数据。了解这些化合物在人体组织中的积累、来源和健康影响有助于制定环境健康和安全法规 (Wang 等人,2012)。

毒理学分析的分析表征

通过核磁共振 (NMR) 光谱和质谱等技术对新型精神活性物质 (NPS) 进行识别和分析表征对于解决复杂的毒理学案例至关重要。这项研究强调了先进分析方法在识别和量化新化合物(尤其是在法医和毒理学背景下)中的重要性。此类研究对于公共卫生安全至关重要,可提供有关新兴化合物的药代动力学和毒理学的重要信息 (Ameline 等人,2019)。

属性

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO4/c1-29-14-6-4-13(5-7-14)18-19(28)15-8-9-17(27)16(12-26-10-2-3-11-26)20(15)30-21(18)22(23,24)25/h4-9,27H,2-3,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPPKIICRKXGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2507141.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)